1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-13-6-8-16(24(27)28)10-18(13)22-20(26)15-7-9-19(25)23(12-15)11-14-4-2-3-5-17(14)21/h2-10,12H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKCWFDTBGDBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
5-Chloro-1-[(3-Chlorophenyl)methyl]-N-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyridine-3-Carboxamide (CAS 338977-35-8)
- Molecular Formula : C₂₀H₁₆Cl₂N₂O₃
- Molar Mass : 403.26 g/mol
- Key Differences :
- Substituents :
- Benzyl Group : 3-Chloro (vs. 2-chloro in the target compound).
- Amide Group : 4-Methoxyphenyl (electron-donating methoxy vs. electron-withdrawing nitro in the target).
- Core Modification : 5-Chloro substitution on the dihydropyridine ring (absent in the target).
- Implications :
- The 5-chloro substituent may enhance halogen bonding but reduce ring flexibility.
- The 4-methoxy group increases hydrophilicity compared to the nitro group.
5-Chloro-6-Oxo-N-Phenyl-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxamide (CAS 338782-67-5)
- Molecular Formula : C₂₀H₁₄ClF₃N₂O₂
- Molar Mass : 414.79 g/mol
- Key Differences :
- Substituents :
- Benzyl Group : 3-Trifluoromethyl (strongly electron-withdrawing and lipophilic vs. 2-chloro).
- Amide Group : Unsubstituted phenyl (lacks the nitro and methyl groups of the target).
- Implications :
- The trifluoromethyl group enhances metabolic stability but may reduce solubility.
- Absence of nitro and methyl groups simplifies synthetic routes but limits steric and electronic complexity.
Heterocyclic Analogues with Carboxamide Moieties
1-(3-Chlorophenyl)-N-(4-Chlorophenyl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridazine-3-Carboxamide
- Core Structure : Pyridazine (two adjacent nitrogen atoms) instead of dihydropyridine.
- Key Features: Substituents: 4-Trifluoromethyl and dual chloro groups.
1-(3-Chlorophenyl)-N-Methoxy-N-Methyl-5-(Trifluoromethyl)Pyrazole-4-Carboxamide
- Core Structure : Pyrazole (five-membered ring with two nitrogen atoms).
- Key Features :
- Substituents : N-Methoxy-N-methyl amide and trifluoromethyl group.
- Implications : The pyrazole core offers distinct hydrogen-bonding capabilities, while the N-alkylated amide reduces polarity.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
Research Findings and Discussion
- Steric Considerations : The 2-methyl group in the target’s amide moiety adds steric hindrance, which may improve selectivity but complicate synthesis.
- Solubility and Lipophilicity : The nitro group reduces hydrophilicity compared to methoxy, while the trifluoromethyl group in CAS 338782-67-5 increases lipophilicity, affecting bioavailability .
- Synthetic Accessibility : The absence of a 5-chloro substituent in the target compound simplifies regioselective synthesis compared to CAS 338977-35-8 .
Biological Activity
1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chlorophenyl group
- A nitrophenyl moiety
- A dihydropyridine ring
The molecular formula is with a molecular weight of approximately 345.78 g/mol. Its solubility in organic solvents indicates moderate lipophilicity, which is advantageous for biological interactions.
Synthesis
The synthesis typically involves the Hantzsch dihydropyridine synthesis method, which allows for the formation of the dihydropyridine core through multi-step reactions. Key factors influencing yield and purity include reaction conditions such as temperature, solvent choice, and catalyst presence.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound. The following table summarizes the minimum inhibitory concentration (MIC) values against various pathogens:
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bactericidal |
| Candida albicans | 0.30 | Fungicidal |
In a study evaluating several derivatives of this compound, it was found that they exhibited significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction .
Anticancer Activity
The compound has also shown potential in cancer research. In vitro studies indicated that it acts as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . These enzymes are critical for DNA replication and folate metabolism, respectively, making them viable targets for cancer therapy.
The mechanism of action involves interaction with specific molecular targets within biological systems. The compound binds to enzymes or receptors, modulating their activity and leading to various pharmacological effects. For instance, its ability to inhibit DNA gyrase disrupts bacterial DNA replication, while DHFR inhibition affects folate synthesis crucial for cell division.
Case Studies
- Antimicrobial Efficacy Against Biofilms
- Synergistic Effects with Other Antibiotics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
